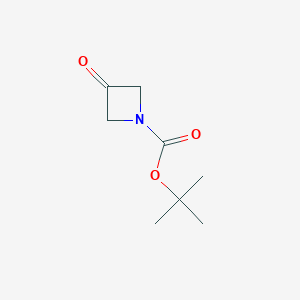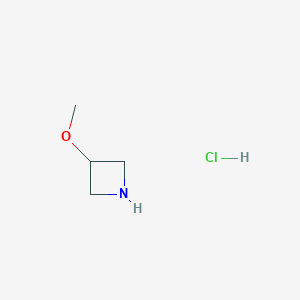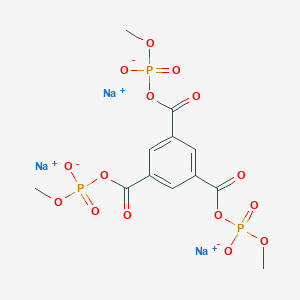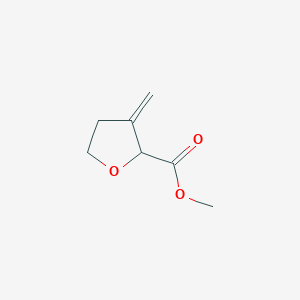
D-Threose
Übersicht
Beschreibung
D-Threose is a carbohydrate used in the synthesis of glucose and mannose derivatives . It is a diastereomer of both D-erythrose and L-erythrose .
Synthesis Analysis
D-Threose is synthesized from glucose and mannose derivatives . A robust phosphorylation strategy in aqueous solution has been demonstrated with diamidophosphate, which has not only been useful for efficient regioselective α-phosphorylation of glycolaldehyde and D-glyceraldehyde, but also for the synthesis of aldose 1,2-cyclic phosphates .Molecular Structure Analysis
D-Threose is a four-carbon monosaccharide with molecular formula C4H8O4 . It contains total 15 bond(s); 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 aldehyde(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis
D-Threose can be reduced to introduce a symmetry element (both ends of the molecule become CH2OH). The presence of a symmetry element means the reduced molecule is not chiral, but meso .Physical And Chemical Properties Analysis
D-Threose can be crystallized, forming needle-like crystals. It has a melting point of 88-89°C. D-Threose has an optical rotation [a]D20 -12.3° (20 min, c = 4) .Wissenschaftliche Forschungsanwendungen
Cellular Uptake and Tissue Penetration
D-Threose nucleic acids have been studied for their cellular uptake, tissue penetration, biodistribution, and biosafety . These properties are crucial for assessing the in vitro and in vivo delivery of these nucleic acids . The folding ability of tertiary structure and excellent physiological stability of threose nucleic acid (TNA) motivate scientists to explore it as a novel molecular tool in biomedical applications .
Biodistribution and Biosafety
The biodistribution and biosafety of D-Threose nucleic acids are also being researched . Understanding these aspects is essential for assessing the potential of D-Threose in therapeutic applications .
Enhancing Binding Properties of Nucleic Acid Aptamers
Chemical strategies that augment genetic polymers with amino acid residues that are overrepresented on the paratope surface of an antibody offer a promising route for enhancing the binding properties of nucleic acid aptamers . D-Threose can be used in these strategies to improve the binding properties of aptamers .
Increasing Functional Density
The functional density of D-Threose nucleic acid can be increased through chemical synthesis . This can improve the quality of biologically stable TNA aptamers for future clinical applications .
Stability Against Acid-Mediated Degradation
The stability of D-Threose nucleic acid towards acid-mediated degradation is another area of research . Understanding this mechanism is important for the drug discovery process .
Biomedical Applications
The folding ability, tertiary structure capability, and excellent physiological stability of D-Threose nucleic acid (TNA) motivate scientists to explore it as a novel molecular tool in biomedical applications .
Wirkmechanismus
Target of Action
D-Threose, a naturally occurring carbohydrate , has been studied for its potential medical and biochemical applications . It has been found to have various biochemical and physiological effects, and is being explored as a potential therapeutic agent for a range of medical conditions .
Mode of Action
D-threose is believed to act on multiple pathways, including the regulation of glucose metabolism and the immune system . Additionally, D-Threose is thought to act on mitochondria and the endoplasmic reticulum, and regulate the expression of genes involved in glucose metabolism .
Biochemical Pathways
D-Threose is involved in a synthetic metabolic pathway enabling the carbon-conserving biosynthesis of the versatile platform molecule 2,4-dihydroxybutyric acid (DHB) from this compound . The linear pathway chains ethylene glycol dehydrogenase, D-threose aldolase, D-threose dehydrogenase, D-threono-1,4-lactonase, D-threonate dehydratase and 2-oxo-4-hydroxybutyrate reductase enzyme activities in succession .
Pharmacokinetics
It’s known that d-threose is relatively stable and non-toxic . It’s difficult to measure precisely in biological systems and also challenging to obtain in large quantities .
Result of Action
D-Threose has been found to have various biochemical and physiological effects. It has been shown to increase glucose uptake in cells and improve glucose tolerance in diabetic mice . Additionally, D-Threose has been found to reduce inflammation and improve cardiovascular health . D-Threose has also been found to reduce oxidative stress and improve mitochondrial function .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
D-Threose is a diastereomer of both D-erythrose and L-erythrose . The study of diastereomers is important as they have different physical properties and reactivity. They have different melting points and boiling points and different densities . This makes D-Threose an interesting subject for future research in the field of stereochemistry.
Eigenschaften
IUPAC Name |
(2S,3R)-2,3,4-trihydroxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017421 | |
| Record name | D-(-)-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Threose | |
CAS RN |
95-43-2, 29884-64-8 | |
| Record name | D-Threose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Threose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threose, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-(-)-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-threose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREOSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74AT64234 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THREOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EHO9A06LX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: D-Threose has a molecular formula of C4H8O4 and a molecular weight of 120.10 g/mol.
A: Yes, many studies utilize various spectroscopic techniques to characterize D-threose and its derivatives. For instance, 1H NMR spectroscopy has been widely employed to determine the absolute configuration at C-1 in synthesized Dimethyl (1,2,3,4-Tetrahydroxybutyl)phosphonates derived from D-threose. [, ] Additionally, 13C-NMR spectra are used to confirm the production of D-threose through enzymatic reactions. []
A: In its syrupy state, D-threose primarily exists as a mixture of dimeric forms. [] In aqueous solutions, it exists as a mixture of furanoses, the aldehydrol form, and a small percentage (>1%) of the aldehydo form. []
A: Yes, D-threose serves as a valuable starting material in various organic syntheses. For example, it is used in the synthesis of enantiomeric Dimethyl (1,2,3,4-Tetrahydroxybutyl)phosphonates, [, ] as well as in the preparation of 1-C14 pentonic acids via cyanohydrin synthesis. [] It has also been successfully utilized in indium- and zinc-mediated acyloxyallylation reactions, showcasing its versatility as a building block for more complex molecules. []
A: Yes, D-threose acts as a substrate for certain enzymes. Notably, it is a substrate for aldose reductase in the lens, leading to the formation of D-threitol. [] This reaction is significant in the context of ascorbic acid degradation and lens protein glycation. [] Additionally, D-threose can be isomerized to D-erythrulose using L-rhamnose isomerase, highlighting its role in the production of rare sugars. []
A: The stereoselectivity of 1,3-dipolar cycloadditions of D-threose-derived nitrones with maleimides depends on the steric hindrance around the nitrone functionality. [] Bulky substituents on the cyclic acetal protecting groups of D-threose can influence the diastereoselectivity of the cycloaddition, highlighting the importance of steric factors in these reactions.
A: Research has demonstrated that conjugating cyclopamine with non-metabolic sugars, such as D-threose, can significantly improve its GI50 value compared to its unglycosylated counterpart. [] This approach highlights the potential of using D-threose as a modifying agent to enhance the efficacy of certain drugs.
A: Several analytical methods are employed to characterize D-threose. Gas-liquid chromatography (GLC) coupled with mass spectrometry (GC-MS) is used to detect D-threose and other sugars as minor reducing terminals in the oxidative degradation products of β-cyclodextrin. [] Thin layer chromatography (TLC) is utilized to analyze the products of enzymatic reactions involving D-threose, allowing for the identification of specific compounds. [] High-performance liquid chromatography (HPLC) is also employed to confirm the production of D-threose via enzymatic isomerization. []
A: Research on D-threose has implications across various disciplines. In biochemistry, understanding the enzymatic reactions involving D-threose provides insights into metabolic pathways and potential strategies for rare sugar production. [, ] In organic synthesis, D-threose serves as a valuable chiral building block for synthesizing complex molecules, including pharmaceuticals. [, ] Furthermore, studies exploring D-threose's role in ascorbic acid degradation and lens protein glycation contribute to ophthalmological research. [] This multidisciplinary approach highlights the importance of D-threose research in various scientific fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















